What is the CAS number for Bromohydroquinone?
What is the CAS number for Bromohydroquinone?
CAS Number: 583-69-7
This technical guide provides an in-depth overview of Bromohydroquinone, also known as 2-bromo-1,4-benzenediol, tailored for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, synthesis, biological activities, and experimental protocols.
Chemical and Physical Properties
Bromohydroquinone is a halogenated derivative of hydroquinone (B1673460). The introduction of a bromine atom to the hydroquinone structure influences its chemical reactivity and physical properties.[1] A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 583-69-7 | [2][3] |
| Molecular Formula | BrC₆H₃(OH)₂ | |
| Molecular Weight | 189.01 g/mol | [2] |
| Melting Point | 112-116 °C | [3] |
| Appearance | White to light yellow powder or crystals | [4] |
| Synonyms | 2-Bromo-1,4-benzenediol, Bromoquinol, 2-Bromohydroquinone | [2][4][5] |
| InChI Key | REFDOIWRJDGBHY-UHFFFAOYSA-N | [3] |
| SMILES | Oc1ccc(O)c(Br)c1 | [3] |
Spectroscopic Data
Vibrational spectral measurements for Bromohydroquinone have been conducted using infrared (4000-400 cm⁻¹) and Raman (3500-50 cm⁻¹) spectroscopy.[6] The infrared spectrum indicates O-H...O bonding, similar to hydroquinone.[6] Detailed assignments of the observed spectra have been performed using computational methods, revealing changes in bond lengths and angles near the bromine atom compared to hydroquinone.[6]
Synthesis of Brominated Hydroquinones
A common method for the synthesis of brominated hydroquinones involves the electrophilic substitution of a hydroquinone derivative. For instance, the bromination of methyl hydroquinone has been achieved with a high yield using N-Bromosuccinimide (NBS) as the brominating agent and 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) as a radical initiator in a suitable solvent like chloroform (B151607).[7]
Experimental Protocol: Synthesis of Bromo Methyl Hydroquinone[8]
This protocol describes the synthesis of a related compound, bromo methyl hydroquinone, which illustrates a general approach to brominating hydroquinone derivatives.
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Materials :
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Methyl hydroquinone
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N-Bromosuccinimide (NBS)
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2,2'-azobis(2-methylpropionitrile) (AIBN)
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Chloroform (solvent)
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-
Procedure :
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Dissolve methyl hydroquinone in chloroform.
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Add NBS and a catalytic amount of AIBN to the solution.
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Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically washed with water to remove any unreacted NBS and succinimide (B58015) byproduct.
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The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography or recrystallization to yield the pure bromo methyl hydroquinone.
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The yield of the brominated product is significantly affected by the choice of solvent, with chloroform providing the highest yield in the reported study.[7]
Applications in Research and Development
Bromohydroquinone serves as a valuable intermediate in organic synthesis. It has been utilized in the synthesis of π-conjugated polymers and as a precursor in the preparation of 2-bromobenzoquinone.[8][9] In the context of drug design, the introduction of a bromine atom into a molecule can favorably alter its therapeutic activity and metabolic profile.[10]
Biological Activity and Signaling Pathways
Bromohydroquinone has been investigated for its biological effects, particularly in the context of toxicology and pharmacology.
Cyclooxygenase (COX) Inhibition
Studies on bromo methyl hydroquinone, a related compound, have shown that it acts as a potent inhibitor of both COX-1 and COX-2 enzymes.[7] The presence of the bromine atom was found to be crucial for its enhanced anti-inflammatory activity compared to the non-brominated parent compound.[7]
Putative Signaling Pathway in Toxicity
While a specific signaling pathway for Bromohydroquinone is not extensively detailed in the available literature, its metabolite, bromoquinone, is known to induce cellular toxicity. Related quinones, such as 1,4-benzoquinone (B44022) (a metabolite of benzene), have been shown to induce the production of reactive oxygen species (ROS), which in turn can activate the ERK/MAPK signaling pathway.[11] This pathway is implicated in cell proliferation and survival. The prolonged activation of ERK1/2 by quinone metabolites may contribute to leukemogenic processes.[11] It is plausible that Bromohydroquinone, through its oxidation to bromoquinone, could exert its effects via a similar ROS-mediated activation of cellular signaling pathways.
Nephrotoxicity
Bromohydroquinone has been identified as a metabolite of bromobenzene (B47551) and is implicated in its nephrotoxicity. Its glutathione (B108866) conjugates are also known to cause renal proximal tubular necrosis.[8] Furthermore, Bromohydroquinone has been shown to exhibit mitochondrial toxicity in renal proximal tubules.[8]
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and characterization of Bromohydroquinone derivatives.
References
- 1. Bromohydroquinone | 583-69-7 | Benchchem [benchchem.com]
- 2. 2-Bromo-1,4-benzenediol | C6H5BrO2 | CID 68502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 溴氢醌 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. ブロモヒドロキノン | Bromohydroquinone | 583-69-7 | 東京化成工業株式会社 [tcichemicals.com]
- 5. Bromohydroquinone 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Bromohydroquinone 97 583-69-7 [sigmaaldrich.com]
- 9. 溴氢醌 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
